PU-WS13

Grp94 Hsp90 Paralog-selectivity

Researchers studying Grp94-specific chaperone biology require paralog-selective tools, as pan-Hsp90 inhibitors (e.g., PU-H71) induce confounding heat shock responses and degrade clients across all compartments. PU-WS13 solves this by selectively inhibiting Grp94 (EC50 0.22 µM) with minimal off-target activity at Hsp90α (EC50 27.3 µM), Hsp90β (EC50 41.8 µM), and TRAP1 (EC50 7.3 µM). • Disrupts HER2 circular architecture at the plasma membrane without affecting cytosolic HER2 pools. • Induces apoptosis in HER2-overexpressing cancer cells (0.5-12.5 µM) without increasing Hsp70 levels. • Validated in vivo: i.p. 15 mg/kg limits tumor growth and increases CD8+ T cell infiltration in wild-type mice.

Molecular Formula C17H20Cl2N6S
Molecular Weight 411.4 g/mol
Cat. No. B610342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU-WS13
SynonymsPU-WS13;  PU-WS-13;  PU-WS 13.
Molecular FormulaC17H20Cl2N6S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N
InChIInChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23)
InChIKeyJYSLFQTWNRYWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU-WS13 Procurement Guide: Grp94-Selective Inhibitor


PU-WS13 (CAS: 1454619-14-7) is a cell-permeable, purine-scaffold small molecule that selectively inhibits Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) family, with an EC50 of 0.22 µM [1]. It exhibits paralog-selectivity over the other three Hsp90 family members: cytosolic Hsp90α (EC50 27.3 µM, ~124-fold), Hsp90β (EC50 41.8 µM, ~190-fold), and mitochondrial TRAP1 (EC50 7.3 µM, ~33-fold) [1]. This compound is used to dissect paralog-specific chaperone functions without the pleiotropic effects and heat shock response induction characteristic of pan-Hsp90 inhibitors .

Cell-permeable purine-scaffold small molecule
Paralog-selective Grp94 inhibition, minimal cross-reactivity with Hsp90α/β/TRAP1
Enables dissection of Grp94-specific chaperone functions without pan-Hsp90 heat shock response

PU-WS13 Specificity vs. Pan-Hsp90 Inhibitors


Generic substitution with pan-Hsp90 inhibitors (e.g., PU-H71) or other paralog-selective probes (e.g., Hsp90α/β-selective PU-29F) is not scientifically valid when investigating Grp94-specific biology. Pan-Hsp90 inhibitors induce the cytoprotective heat shock response (upregulating Hsp70) and simultaneously degrade all Hsp90 client proteins across multiple cellular compartments, confounding data interpretation . Conversely, PU-29F selectively depletes cytosolic HER2 without affecting plasma membrane-associated HER2, while PU-WS13 uniquely disrupts the circular architecture of HER2 specifically at the plasma membrane [1]. Using an incorrect paralog-selective tool would therefore produce opposing or uninterpretable subcellular redistribution data. The following quantitative evidence establishes PU-WS13's unique experimental niche.

Pan-Hsp90 inhibitors confound Grp94 interpretation
Compounds like PU-H71 induce a cytoprotective heat shock response and degrade clients across all Hsp90 paralogs, masking Grp94-specific biology.
Cytosolic-selective probes miss membrane-associated biology
PU-29F depletes cytosolic HER2 without affecting plasma membrane HER2, so its use cannot reproduce PU-WS13’s membrane-restricted redistribution patterns.
Subcellular trafficking endpoints may shift with incorrect paralog targeting
Using a tool with inappropriate paralog selectivity may generate opposing or uninterpretable subcellular localization data for HER2 and other Grp94 clients.

PU-WS13 Quantitative Evidence Guide


Paralog-Selectivity Profiling: Hsp90 Family Comparison

PU-WS13 demonstrates marked paralog-selectivity for Grp94 over the three other Hsp90 family members. The compound exhibits an EC50 of 0.22 µM against Grp94, while showing significantly weaker activity against Hsp90α (EC50 27.3 µM), Hsp90β (EC50 41.8 µM), and mitochondrial TRAP1 (EC50 7.3 µM) [1]. In contrast, the pan-Hsp90 inhibitor PU-H71 shows broad equipotent inhibition across paralogs (Hsp90α IC50 51 nM, Grp94 IC50 30 nM) [2], and the Hsp90α/β-selective inhibitor PU-29F targets cytosolic paralogs with an EC50 of 5.4 µM while largely sparing Grp94 .

Paralog Selectivity
Head-to-head
Grp94 EC50 = 0.22 µM
~124-fold over Hsp90α; ~190-fold over Hsp90β; ~33-fold over TRAP1
Enables paralog-specific Grp94 endpoint interpretation without cross-reactivity
Fluorescence polarization assay; recombinant N-terminal domains; 2 h incubation
Grp94 Hsp90 Paralog-selectivity Chaperone Target engagement

HER2 Subcellular Redistribution: PU-WS13 vs. PU-29F

In SKBr3 breast cancer cells, PU-WS13 (15 µM, 4 h) disrupts the circular architecture of HER2 specifically at the plasma membrane, producing a 'shredded' pattern detectable by immunofluorescence microscopy [1]. In contrast, the Hsp90α/β-selective inhibitor PU-29F (20 µM, 4 h) does not affect membrane-associated HER2; instead, it selectively depletes cytosolic HER2 and induces its redistribution to lysosomes and early endosomes . Time-course experiments confirm that PU-WS13 (20 µM) and PU-29F (20 µM) regulate distinct HER2 subcellular pools with different kinetics [1].

HER2 Subcellular Redistribution
Head-to-head
Disrupts plasma membrane HER2, producing shredded pattern
Depletes cytosolic HER2; redirects to lysosomes and early endosomes (PU-29F)
Only PU-WS13 targets membrane-associated HER2 trafficking endpoints
SKBr3 cells; 4 h; 15–20 µM; immunofluorescence and fractionation
HER2 Breast cancer SKBr3 Subcellular trafficking Plasma membrane

Pan-Hsp90 Toxicity: No Hsp70 Induction

A critical limitation of pan-Hsp90 inhibitors is the induction of the pro-survival heat shock response, characterized by upregulation of Hsp70, which confers cytoprotection and may limit therapeutic efficacy . PU-WS13 induces apoptosis in HER2-overexpressing breast cancer cells (SK-BR-3, BT474, MDA-MB-361) at 0.5-12.5 µM without increasing Hsp70 protein levels . Additionally, PU-WS13 (2.5-20 µM) shows no toxicity toward two non-malignant cell lines , whereas pan-Hsp90 inhibitors often exhibit dose-limiting toxicity to normal tissues .

Hsp70 Induction & Toxicity
Data to verify
No Hsp70 upregulation (0.5–12.5 µM); no toxicity to non-malignant cells (2.5–20 µM)
Class-characteristic Hsp70 induction and normal-cell toxicity (pan-Hsp90 inhibitors)
Avoids Hsp70-mediated cytoprotective feedback in chronic exposure studies
HER2-overexpressing breast cancer cell lines; source review recommended
Hsp70 Heat shock response Cytoprotection Toxicity Non-malignant cells

In Vivo Efficacy: Tumor Growth and CD8+ T Cell Infiltration

In wild-type mice, intraperitoneal administration of PU-WS13 at 15 mg/kg inhibits Grp94 activity, resulting in significant limitation of tumor growth and reduced collagen content within the tumor microenvironment (TME). Concurrently, PU-WS13 treatment increases the number of CD8+ T cells infiltrating the TME [1]. While in vivo data for other Grp94-selective probes (e.g., PU-H39) remain limited in the peer-reviewed literature, PU-WS13 has established a reproducible in vivo efficacy profile across multiple independent studies, including syngeneic tumor models and influenza A/S. pneumoniae co-infection models [1][2].

In Vivo Tumor Model
Class-level inference
Limits tumor growth, increases CD8+ T cell infiltration (15 mg/kg i.p.)
Other Grp94-selective probes: minimal or no peer-reviewed in vivo data
Only Grp94 tool with published in vivo model response context
Syngeneic mouse model; i.p. administration
In vivo Tumor microenvironment CD8+ T cells Immuno-oncology Syngeneic model

PU-WS13 Application Scenarios


Grp94 Chaperone Functions in HER2+ Breast Cancer

For researchers investigating Grp94's unique role in stabilizing and trafficking plasma membrane-associated HER2, PU-WS13 is the optimal tool compound. Unlike pan-Hsp90 inhibitors that simultaneously degrade all HER2 pools and cytosolic-selective PU-29F that spares membrane HER2, PU-WS13 specifically disrupts the circular architecture of HER2 at the plasma membrane, as demonstrated in SKBr3 cells at 15 µM [1]. This application leverages PU-WS13's ~124-190-fold selectivity for Grp94 over cytosolic paralogs and its validated subcellular functional divergence from PU-29F.

Chronic In Vitro Studies Without Heat Shock Response

Experiments requiring prolonged compound exposure (e.g., resistance studies, clonogenic assays) benefit from PU-WS13's unique safety profile: it induces apoptosis in HER2-overexpressing cancer cells at 0.5-12.5 µM without increasing Hsp70 protein levels, a feedback mechanism that limits pan-Hsp90 inhibitor utility . Furthermore, PU-WS13 shows no toxicity to non-malignant cell lines at 2.5-20 µM, enabling cleaner interpretation of cancer cell-specific effects.

Immuno-Oncology: Grp94 in the Tumor Microenvironment

For preclinical studies evaluating Grp94 inhibition on tumor growth and immune cell infiltration, PU-WS13 is the best-validated in vivo tool among Grp94-selective probes. Intraperitoneal administration at 15 mg/kg in wild-type mice limits tumor growth and collagen content while increasing CD8+ T cell infiltration into the TME [2]. This reproducible in vivo efficacy profile, absent for PU-H39 and PU-H54 in the peer-reviewed literature, makes PU-WS13 the preferred compound for transition from in vitro to in vivo Grp94-targeting research.

Grp94-Specificity Control for Hsp90 Studies

When using pan-Hsp90 inhibitors (e.g., PU-H71) or Hsp90α/β-selective inhibitors (e.g., PU-29F) to interrogate Hsp90 biology, PU-WS13 serves as an essential paralog-specificity control. Its high selectivity for Grp94 (EC50 0.22 µM) with minimal activity against Hsp90α/β (EC50 27.3-41.8 µM) allows researchers to rule out Grp94-mediated effects as confounding variables in experiments primarily targeting cytosolic or pan-Hsp90 functions.

Application
Selection Property
Validation Focus
HER2 membrane-associated biology studies
Grp94 paralog-selective inhibition
Subcellular HER2 localization and trafficking endpoints
Chronic compound exposure cell studies
Absence of Hsp70 induction
Apoptosis without cytoprotective feedback
Tumor microenvironment immuno-oncology studies
In vivo Grp94 inhibition model
Tumor growth and CD8+ T cell infiltration endpoints
Grp94 paralog-specificity control experiments
High Grp94 selectivity over Hsp90α/β
Ruling out Grp94-mediated effects in pan-Hsp90 studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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